molecular formula C11H11F3N2 B13418073 2-[[2-(trifluoromethyl)phenyl]methyl]-4,5-dihydro-1H-imidazole CAS No. 3038-49-1

2-[[2-(trifluoromethyl)phenyl]methyl]-4,5-dihydro-1H-imidazole

Cat. No.: B13418073
CAS No.: 3038-49-1
M. Wt: 228.21 g/mol
InChI Key: BLGSIJYJOUMJMW-UHFFFAOYSA-N
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Description

2-[[2-(trifluoromethyl)phenyl]methyl]-4,5-dihydro-1H-imidazole is a chemical compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a dihydroimidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[2-(trifluoromethyl)phenyl]methyl]-4,5-dihydro-1H-imidazole typically involves the reaction of 2-(trifluoromethyl)benzyl chloride with imidazole under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[[2-(trifluoromethyl)phenyl]methyl]-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using reagents like Grignard reagents or organolithium compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Grignard reagents in dry ether or tetrahydrofuran.

Major Products Formed

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

2-[[2-(trifluoromethyl)phenyl]methyl]-4,5-dihydro-1H-imidazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.

    Industry: Utilized in the development of agrochemicals and other industrial products due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[[2-(trifluoromethyl)phenyl]methyl]-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to its target by increasing its lipophilicity and stability. This interaction can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • 2-(trifluoromethyl)phenylboronic acid
  • 2-(trifluoromethyl)phenylpyridine
  • 2-(trifluoromethyl)phenylmethanol

Uniqueness

2-[[2-(trifluoromethyl)phenyl]methyl]-4,5-dihydro-1H-imidazole is unique due to its combination of a trifluoromethyl group and a dihydroimidazole ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its trifluoromethyl group enhances its stability and lipophilicity, while the dihydroimidazole ring provides a versatile scaffold for further chemical modifications.

Properties

CAS No.

3038-49-1

Molecular Formula

C11H11F3N2

Molecular Weight

228.21 g/mol

IUPAC Name

2-[[2-(trifluoromethyl)phenyl]methyl]-4,5-dihydro-1H-imidazole

InChI

InChI=1S/C11H11F3N2/c12-11(13,14)9-4-2-1-3-8(9)7-10-15-5-6-16-10/h1-4H,5-7H2,(H,15,16)

InChI Key

BLGSIJYJOUMJMW-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(N1)CC2=CC=CC=C2C(F)(F)F

Origin of Product

United States

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